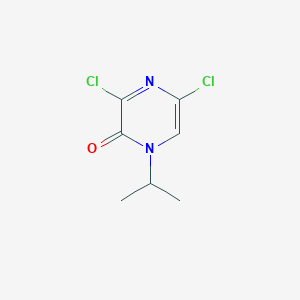
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one is a chemical compound belonging to the pyrazine family. Pyrazines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its dichloro and isopropyl substituents, may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one typically involves the chlorination of a pyrazine precursor followed by the introduction of an isopropyl group. Common reagents used in these reactions include chlorine gas or other chlorinating agents and isopropyl halides. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. Continuous flow reactors and automated systems are often employed to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the pyrazine ring to other structures.
Substitution: Halogen atoms can be substituted with other functional groups, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents such as amines, thiols, or organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-1-isopropylpyrazin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloropyrazine-2(1H)-one: Lacks the isopropyl group, which may affect its chemical and biological properties.
1-Isopropylpyrazin-2(1H)-one:
3,5-Dichloro-1-methylpyrazin-2(1H)-one: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
3,5-Dichloro-1-isopropylpyrazin-2(1H)-one’s unique combination of dichloro and isopropyl substituents may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with specific desired properties.
Propiedades
Fórmula molecular |
C7H8Cl2N2O |
|---|---|
Peso molecular |
207.05 g/mol |
Nombre IUPAC |
3,5-dichloro-1-propan-2-ylpyrazin-2-one |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)11-3-5(8)10-6(9)7(11)12/h3-4H,1-2H3 |
Clave InChI |
NVTHHNOQMWSCIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C=C(N=C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



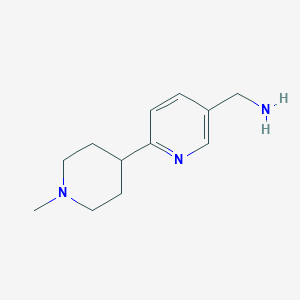
![N,N-Dimethyl-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B11894534.png)



![7-nitro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid](/img/structure/B11894554.png)
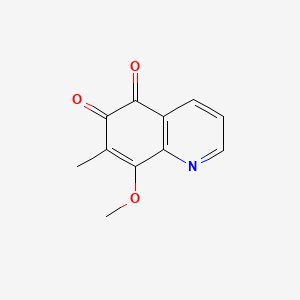

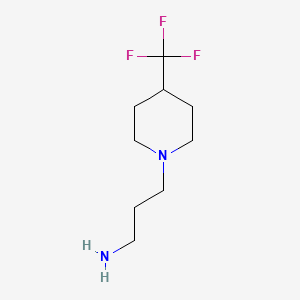
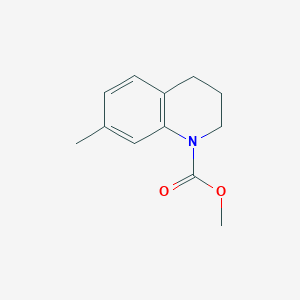
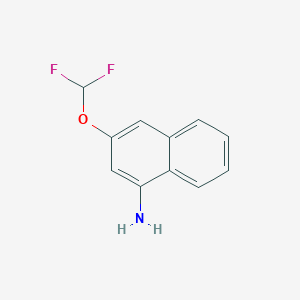
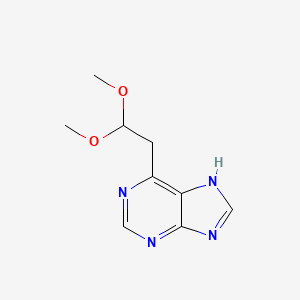
![1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-](/img/structure/B11894609.png)
